4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-BROMO-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a bromine atom, a nitrobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzyl ring.
Bromination: Addition of the bromine atom to the phenol ring.
Piperazine Introduction: Attachment of the piperazine ring to the benzyl group.
Final Coupling: Coupling of the brominated phenol with the nitrobenzyl piperazine derivative.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-BROMO-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitrobenzyl group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrophenol
- 4-Bromo-2-nitrobenzaldehyde
- 1-Bromo-4-nitrobenzene
Comparison
Compared to similar compounds, 4-BROMO-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the presence of the piperazine ring, which imparts additional biological activity and chemical reactivity. The combination of the bromine atom, nitro group, and piperazine ring makes this compound a versatile and valuable entity in various research domains.
Properties
Molecular Formula |
C18H20BrN3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-3-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-1-4-17(5-2-14)22(24)25/h1-6,11,23H,7-10,12-13H2 |
InChI Key |
OCQZZHCIPSZUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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